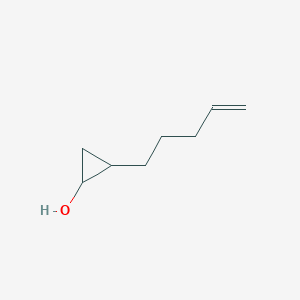

2-Pent-4-en-1-ylcyclopropanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-pent-4-enylcyclopropan-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2 |

InChI Key |

RQYNRRRPNBIJKC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC1CC1O |

Origin of Product |

United States |

The Cyclopropane Ring: a Strained Yet Versatile Tool in Synthesis

The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, estimated to be around 28 kcal/mol. rsc.org This strain arises from the deviation of its internal bond angles from the ideal sp³ hybridization. In organic synthesis, this inherent strain is not a limitation but rather a powerful driving force for a variety of chemical transformations. acs.org The facile cleavage of the C-C bonds within the cyclopropane ring allows it to serve as a versatile three-carbon synthon, providing access to a wide array of more complex molecules. rsc.orgacs.org The strategic use of donor-acceptor cyclopropanes, for instance, has been widely employed in annulation reactions to construct five- and six-membered rings. snnu.edu.cn

Unlocking Unique Reactivity: Cyclopropanols and Their Derivatives

The introduction of a hydroxyl group onto the cyclopropane (B1198618) ring, forming a cyclopropanol (B106826), dramatically influences its reactivity. researchgate.netnih.gov This functional group activates the strained ring, making it susceptible to a range of ring-opening reactions under mild conditions. rsc.orgthieme-connect.com These reactions are often driven by the formation of key intermediates, such as β-keto radicals or metal homoenolates. rsc.orgresearchgate.net

The generation of β-keto radicals, typically through single-electron oxidation using reagents like iron(III) or manganese(III) salts, leads to homolytic cleavage of the C1-C2 bond. rsc.orgnih.gov These highly reactive radical species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Conversely, the treatment of cyclopropanols with transition metals can induce heterolytic cleavage, forming metal homoenolates that exhibit umpolung reactivity, effectively acting as β-acyl anion equivalents. rsc.orgresearchgate.net

Expanding Horizons: Current Research in Cyclopropanol Chemistry

Contemporary research in cyclopropanol (B106826) chemistry is largely focused on expanding the synthetic utility of these versatile building blocks. rsc.orgresearchgate.netrsc.org A major area of investigation involves the development of novel catalytic systems to control the chemo-, regio-, and stereoselectivity of their ring-opening reactions. rsc.orgrsc.org This includes the use of transition metal catalysts, such as those based on palladium, cobalt, and nickel, to mediate cross-coupling and annulation reactions. rsc.orgacs.orgrsc.org

Furthermore, there is a growing interest in asymmetric transformations involving cyclopropanols. rsc.org This encompasses both substrate-controlled reactions, where the stereochemistry of an enantioenriched cyclopropanol dictates the outcome, and catalyst-controlled processes, where a chiral catalyst induces enantioselectivity in reactions of prochiral cyclopropanols. rsc.org The development of photoredox catalysis has also opened new avenues for the generation of β-ketoalkyl radicals from cyclopropanols under mild conditions. chemrxiv.orgresearchgate.net

The Role of Alkenyl Substituted Cyclopropanols: a Case Study of 2 Pent 4 En 1 Ylcyclopropanol

Analysis of Ring Strain in Cyclopropane and Cyclopropanol Derivatives

The chemistry of cyclopropanes and their derivatives is dominated by the concept of ring strain, a form of instability resulting from deviations from ideal bond angles and conformations. wikipedia.orgquora.com This strain energy, which is approximately 27.5-28 kcal/mol for the parent cyclopropane, is a key driving force for the ring-opening reactions that characterize this class of compounds. rsc.orgunl.ptmasterorganicchemistry.com The total ring strain is a composite of angle strain and torsional strain. wikipedia.orglibretexts.orgchemeurope.com

Angle Strain: Also known as Baeyer strain, this is the principal contributor to the high ring strain in cyclopropane. libretexts.orgchemeurope.com The carbon atoms in the ring are sp³ hybridized and would ideally adopt a tetrahedral geometry with bond angles of 109.5°. wikipedia.orgchemeurope.com However, the geometric constraints of a three-membered ring force the internal C-C-C bond angles to be 60°. wikipedia.orgyoutube.com This severe deviation leads to inefficient overlap of the sp³ hybrid orbitals, resulting in bent, high-energy "banana bonds" and significant instability. masterorganicchemistry.comyoutube.com

Ring Strain Energies of Small Cycloalkanes

| Ring Size | Cycloalkane | Total Strain Energy (kcal/mol) |

|---|---|---|

| 3 | Cyclopropane | 27.6 |

| 4 | Cyclobutane | 26.4 |

| 5 | Cyclopentane | 6.5 |

| 6 | Cyclohexane | 0.0 |

Data sourced from reference numberanalytics.com.

Alkyl groups, for instance, can alter the strain energy. It has been found that gem-dimethyl substitution can lower the strain energy of cyclopropanes by 6–10 kcal/mol compared to an unbranched acyclic reference compound. acs.org A detailed analysis of polysubstituted methylcyclopropanes using the G4 composite method found that the strain energy (SE) ranges from 117.0 kJ/mol for 1,1-dimethylcyclopropane (B155639) to 146.1 kJ/mol for hexamethylcyclopropane. nih.govacs.org This study concluded that the ring strain energy (RSE) component remains constant at 117.9 ± 0.3 kJ/mol, regardless of the number of methyl groups, with the variation arising from Pitzer strain. nih.govacs.org

Electronegative substituents also have a pronounced effect. In a series of fluorocyclopropanes, the strain energy was found to vary from 137.9 kJ/mol for the monosubstituted compound to 260.0 kJ/mol for hexafluorocyclopropane. nih.govacs.org The choice of the acyclic reference molecule is critical for these calculations; for example, the strain energy of 1,1-difluorocyclopropane was estimated to be 20.5 kcal/mol relative to 1,3-difluoropropane (B1362545) but 40.7 kcal/mol relative to the more stable 2,2-difluoropropane (B1294401) isomer. acs.org

Calculated Strain Energies (SE) of Substituted Cyclopropanes

| Compound | Strain Energy (kJ/mol) |

|---|---|

| 1,1-Dimethylcyclopropane | 117.0 |

| Hexamethylcyclopropane | 146.1 |

| Monofluorocyclopropane | 137.9 |

| Hexafluorocyclopropane | 260.0 |

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the complex reaction pathways of cyclopropanol systems. diva-portal.org These studies provide detailed, atom-level insights into transition states, intermediates, and the origins of chemical selectivity. nih.govrsc.org

DFT has become a standard method for modeling reactions involving cyclopropanols. rsc.orgresearchgate.net It allows for the geometry optimization of reactants, products, and, crucially, the high-energy transition states and transient intermediates that are difficult to observe experimentally. diva-portal.org By calculating the energies of these species, entire potential energy surfaces can be mapped out, revealing the most likely reaction mechanism. nih.govresearchgate.net

Examples of DFT-Calculated Activation Barriers in Cyclopropane Reactions

| Reaction | Computational Method | Process | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Pd-catalyzed Methylcyclopropanation | DFT | Overall Rate-Limiting Step (Protonation) | 28.5 |

| Zeolite-catalyzed Cyclopropane Ring Closure | B3LYP/6-31G* | Out-of-plane Transition State | 54.9 |

| Simmons-Smith Cyclopropanation | B3LYP | Addition Transition State | 24.7 |

Data sourced from references nih.govacs.org.

Computational modeling is instrumental in explaining the origins of regioselectivity and stereoselectivity in cyclopropanol reactions. The cleavage of the cyclopropane ring can occur at different C-C bonds, and the reaction at stereocenters can proceed with either retention or inversion of configuration.

In the palladium-catalyzed ring opening of densely substituted cyclopropanols, the reaction was observed to be completely regioselective, with cleavage occurring at the less substituted carbon of the cyclopropane. nih.gov The reaction was also found to be completely diastereospecific, preserving the stereochemistry of substituents, a phenomenon attributed to the strong binding of the palladium catalyst and a non-dissociative chain walking process. nih.gov Early stereochemical studies on the ring-opening of an optically active cyclopropanol demonstrated that cleavage of the most substituted C1–C2 bond occurred with inversion of configuration in base and retention of configuration in acid. rsc.org DFT calculations can model the transition states for these different pathways to rationalize the observed product distributions. For instance, in copper-catalyzed carbomagnesiation/oxidation of cyclopropenes, the oxidation step was confirmed to proceed with pure retention of configuration, a finding supported by computational models of the 1,2-metalate rearrangement. beilstein-journals.org

The ring-opening of cyclopropanols, facilitated by the release of ring strain and an electron-donating oxy-substituent, can proceed through several key reactive intermediates. rsc.org The two primary pathways involve the formation of metal homoenolates (via heterolytic cleavage) or β-keto radicals (via homolytic cleavage). rsc.org Computational chemistry plays a vital role in distinguishing between these pathways and modeling their subsequent reactions. rsc.orgacs.org

In the context of Mn(III)-catalyzed reactions, DFT calculations were used to compare a free radical mechanism with a metal-bound radical pathway. rsc.org The study concluded that the free radical mechanism was energetically unfavorable, while a mechanism involving an α-Mn(II)-bound-alkyl radical intermediate could proceed smoothly at room temperature, highlighting the potential for designing stereoselective reactions by modifying the metal's ligand environment. rsc.org

The homoenolate pathway is also a rich area for computational study. Zinc-catalyzed β-functionalization of cyclopropanols is proposed to proceed through an "enolized homoenolate" intermediate. acs.orgresearchgate.net Mechanistic experiments, supported by computational analysis, suggest a ring-opening/α-functionalization/ring-closure sequence. acs.org Similarly, the catalytic stereochemical isomerization of cis-1,2-disubstituted cyclopropanols to their trans-isomers is believed to involve the formation and reactivity of silver homoenolates, a hypothesis backed by experimental mechanistic studies. acs.org

Classical and Modern Approaches to Cyclopropanol Synthesis

The construction of the cyclopropanol core can be achieved through several reliable methods, each with its own set of advantages and substrate scope.

Carbenoid additions represent a cornerstone in cyclopropane synthesis. These reactions involve the transfer of a methylene (B1212753) or substituted methylene group from an organometallic reagent to an alkene.

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmdpi.com For the synthesis of 2-Pent-4-en-1-ylcyclopropanol, a plausible precursor would be hept-1,6-dien-2-ol. The hydroxyl group in this substrate would direct the cyclopropanation to the adjacent double bond, a well-documented phenomenon that proceeds through a "butterfly-shaped" transition state. mdpi.com The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org A modification of the classical conditions, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can offer improved reactivity. wikipedia.org

The Kulinkovich reaction offers an alternative and powerful route to 1-substituted cyclopropanols from esters. wikipedia.orgorganic-chemistry.org This reaction involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium isopropoxide (Ti(Oi-Pr)₄). wikipedia.org The reaction proceeds through the formation of a titanacyclopropane intermediate. wikipedia.org To synthesize 2-Pent-4-en-1-ylcyclopropanol, one could envision starting from an ester of hept-6-enoic acid, for example, ethyl hept-6-enoate. The reaction with a Grignard reagent like ethylmagnesium bromide (EtMgBr) would generate the desired cyclopropanol. The Kulinkovich reaction is known to tolerate a variety of functional groups. wikipedia.org

| Reaction | Proposed Substrate | Reagents | Plausible Product | Key Features |

|---|---|---|---|---|

| Simmons-Smith Reaction | Hept-1,6-dien-2-ol | CH₂I₂, Zn(Cu) or Et₂Zn | 2-Pent-4-en-1-ylcyclopropanol | OH-directed, stereospecific. mdpi.comnih.gov |

| Kulinkovich Reaction | Ethyl hept-6-enoate | EtMgBr, Ti(O-i-Pr)₄ (cat.) | 2-Pent-4-en-1-ylcyclopropanol | Forms 1-substituted cyclopropanols from esters. wikipedia.orgorganic-chemistry.org |

Intramolecular reactions provide an effective means of forming cyclic structures, including the cyclopropane ring. These strategies often rely on the cyclization of a linear precursor containing a nucleophilic center and a suitable leaving group.

One common approach involves the intramolecular cyclization of a γ-halo ketone under basic conditions, a transformation related to the Favorskii rearrangement. For the synthesis of 2-Pent-4-en-1-ylcyclopropanol, a potential precursor would be 1-chloro-hept-6-en-2-one. Treatment of this substrate with a base would induce an intramolecular nucleophilic attack of the enolate onto the carbon bearing the halogen, leading to the formation of the cyclopropane ring. The choice of base and reaction conditions can be critical to favor the desired cyclization over other potential side reactions.

Another strategy involves the radical cyclization of appropriate precursors. For instance, radical cyclizations of olefinic amides have been shown to produce heterocyclic systems and similar principles could be adapted for carbocycle formation. acs.org Furthermore, intramolecular photocycloadditions of certain unsaturated carbonyl compounds can also yield cyclopropanol derivatives. beilstein-journals.org

The synthesis of cyclopropanols can also be achieved from appropriately halogenated precursors. A key method involves the reductive dehalogenation of 1,1-dihalocyclopropanes. These dihalocyclopropanes can be synthesized by the addition of dihalocarbenes (e.g., from haloforms and base) to the corresponding alkene. For the target molecule, this would involve the dichlorocyclopropanation of 1-hepten-6-ol, followed by reduction of the resulting dichlorocyclopropane.

Stereoselective and Enantioselective Syntheses of Cyclopropanols

Controlling the stereochemistry of the cyclopropanol ring is of paramount importance, especially when targeting specific isomers of bioactive molecules. Both substrate-controlled and catalyst-controlled methods have been developed to achieve high levels of stereoselectivity.

In substrate-controlled methods, the stereochemical outcome of the reaction is dictated by a chiral element already present in the starting material. wiley-vch.de

A powerful strategy involves the diastereoselective cyclopropanation of chiral allylic alcohols. wiley-vch.denih.gov The hydroxyl group of the allylic alcohol can coordinate to the cyclopropanating reagent, directing the addition of the carbenoid to one face of the double bond. wiley-vch.de For a substrate like a chiral hept-1,6-dien-2-ol, a Simmons-Smith reaction would be expected to proceed with high diastereoselectivity, with the new cyclopropane ring being formed syn to the hydroxyl group. wiley-vch.deacs.org The level of diastereoselectivity can be influenced by the geometry of the double bond and the nature of the substituents. wiley-vch.de

| Substrate | Reaction | Reagents | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral (E)-allylic alcohol | Simmons-Smith | Et₂Zn, CH₂I₂ | >20:1 | 62% | nih.gov |

| Chiral (Z)-allylic alcohol | Simmons-Smith | Zn(Cu), CH₂I₂ | >200:1 | - | wiley-vch.de |

In recent years, significant progress has been made in the development of chiral catalysts that can induce enantioselectivity in the synthesis of cyclopropanols from achiral precursors. nih.gov

For the asymmetric Simmons-Smith reaction , chiral ligands can be used to modify the zinc carbenoid, leading to enantioselective cyclopropanation of non-chiral allylic alcohols. chemtube3d.commdpi.comorganic-chemistry.org Various chiral ligands, such as those derived from tartrates or bis(sulfonamides), have been developed for this purpose. nih.gov These ligands form a chiral complex with the zinc reagent, which then delivers the methylene group to the alkene in an enantioselective manner.

The asymmetric Kulinkovich reaction has also been developed, employing chiral titanium complexes. wiley-vch.deorgsyn.org The use of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands in conjunction with titanium(IV) isopropoxide allows for the enantioselective synthesis of cyclopropanols from esters. wiley-vch.deorgsyn.orgresearchgate.net For the synthesis of an enantiomerically enriched form of 2-Pent-4-en-1-ylcyclopropanol, one could employ the Kulinkovich reaction on ethyl hept-6-enoate in the presence of a chiral TADDOL-titanium complex. The enantiomeric excess (e.e.) of the product can be influenced by the structure of the ester and the specific TADDOL ligand used. researchgate.net

| Reaction | Substrate | Chiral Catalyst/Ligand | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Simmons-Smith | Cinnamyl alcohol | Titanium-TADDOLate complex | up to 94% | up to 93% | organic-chemistry.org |

| Asymmetric Kulinkovich | Isopropyl 4-chlorobutanoate | (4R,5R)-TADDOLate | up to 65% | - | researchgate.net |

| Asymmetric Kulinkovich | Hexafluoroisopropyl alkanoates | Titanium(IV) TADDOLates | up to 84% | - | researchgate.net |

Kinetic and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a widely used strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In this process, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Dynamic kinetic resolution (DKR) is an advancement of this concept where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. rsc.orgacs.org

These resolution strategies are applicable to the synthesis of chiral cyclopropanols. For instance, a racemic cyclopropanol could be subjected to enzymatic acylation where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

DKR has been effectively applied to the synthesis of chiral secondary alcohols by combining an enzymatic resolution step with a metal-catalyzed racemization of the starting material. acs.org Successful DKR protocols often utilize a lipase for the resolution and a ruthenium complex for the racemization. acs.org This approach has been used for the dynamic kinetic resolution of racemic cyclic olefins and other challenging substrates. rsc.orgacs.org While direct examples for 2-pent-4-en-1-ylcyclopropanol are not detailed, the principles of DKR are broadly applicable to the synthesis of enantiomerically pure cyclopropanols. acs.org

Specific Considerations for Alkenylcyclopropanol Synthesis

The synthesis of alkenylcyclopropanols, such as 2-pent-4-en-1-ylcyclopropanol, presents unique challenges and opportunities due to the presence of the reactive alkene functionality. The synthetic strategy must be compatible with this group.

A modular and highly stereoselective pathway for the synthesis of polysubstituted alkenylcyclopropyl carbinols has been developed. nih.gov This strategy begins with the rhodium-catalyzed [2+1] cycloaddition of a diazoester with a terminal alkyne to form a cyclopropenyl ester. nih.gov This is followed by a diastereoselective copper-catalyzed carbomagnesiation and subsequent catalytic cross-coupling with an alkenyl halide to furnish the alkenylcyclopropane skeleton. nih.gov A final reduction of the ester group yields the desired alkenylcyclopropyl carbinol. nih.gov This method allows for a high degree of stereocontrol and the construction of complex acyclic frameworks bearing multiple stereocenters. nih.gov

The ring-opening reactions of alkenylcyclopropanes are also an important consideration. The regioselectivity of such reactions can be influenced by substituents on the cyclopropane ring. thieme-connect.com For synthetic applications aiming to preserve the cyclopropane ring, reaction conditions that might promote ring-opening should be carefully chosen.

Mechanisms of Cyclopropane Ring Cleavage in Cyclopropanols

The cleavage of the cyclopropane ring in cyclopropanols can proceed through several distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the reagents employed. These pathways include heterolytic cleavage to form metal homoenolates, homolytic cleavage to generate β-keto radicals, cationic rearrangements, and semipinacol-type rearrangements.

Under the influence of various metal catalysts, the C1-C2 bond of cyclopropanols can undergo heterolytic cleavage. This process is facilitated by the coordination of the metal to the hydroxyl group, which promotes ring opening to form a metal homoenolate intermediate. These intermediates are synthetically valuable as they behave as β-carbanion equivalents, enabling reactions with a range of electrophiles.

Recent studies have demonstrated the nickel-catalyzed ring-opening allylation of cyclopropanols with allylic carbonates, which proceeds through a nickel homoenolate intermediate. organic-chemistry.orgnih.gov This reaction yields δ,ε-unsaturated ketones under mild and neutral conditions. The proposed mechanism involves the oxidative addition of the allylic carbonate to a Ni(0) species, followed by an alkoxide exchange with the cyclopropanol. Subsequent conversion to a nickel homoenolate and reductive elimination leads to the final product. organic-chemistry.orgnih.gov While this specific reaction has not been reported for 2-pent-4-en-1-ylcyclopropanol, it is a plausible transformation for this substrate given its structural similarity to the cyclopropanols studied.

The regioselectivity of the ring opening is a crucial aspect of these transformations. For 1,2-disubstituted cyclopropanols, the cleavage of the more substituted C1-C2 bond is generally favored. rsc.org In the case of 2-pent-4-en-1-ylcyclopropanol, this would lead to a homoenolate with the negative charge equivalent located at the carbon bearing the pentenyl group.

The following table summarizes the nickel-catalyzed ring-opening allylation of various cyclopropanols with allylic carbonates, illustrating the general applicability of this method.

| Cyclopropanol Substrate | Allylic Carbonate | Product | Yield (%) |

| 1-Phenylcyclopropanol | Allyl methyl carbonate | 1-Phenylhex-5-en-2-one | 85 |

| 1-Butylcyclopropanol | Allyl methyl carbonate | Non-8-en-5-one | 72 |

| 1-(4-Methoxyphenyl)cyclopropanol | Cinnamyl methyl carbonate | 1-(4-Methoxyphenyl)-5-phenylhex-5-en-2-one | 91 |

Data sourced from studies on related cyclopropanol derivatives.

In the presence of single-electron oxidants, such as silver(I) salts, the cyclopropane ring of cyclopropanols can undergo homolytic cleavage to generate β-keto radicals. rsc.orgthieme-connect.com This process is initiated by the oxidation of the cyclopropanol, leading to the formation of a radical cation which then fragments to the more stable β-keto radical. These radical intermediates can participate in a variety of subsequent reactions, including additions to unsaturated systems.

A silver-promoted oxidative ring-opening/alkynylation of cyclopropanols with ethynylbenziodoxolones has been developed for the synthesis of 4-yn-1-ones. thieme-connect.com The proposed mechanism involves the formation of a β-keto radical which then adds to the alkyne. This reaction proceeds under mild conditions and demonstrates good functional group tolerance. The use of radical inhibitors, such as TEMPO, has been shown to suppress the reaction, providing evidence for the radical pathway. thieme-connect.com

For 2-pent-4-en-1-ylcyclopropanol, the formation of a β-keto radical would place the radical center on the carbon adjacent to the carbonyl group. The presence of the terminal double bond in the pentenyl side chain could potentially lead to intramolecular radical cyclization reactions, competing with intermolecular processes.

The table below provides examples of the silver-promoted oxidative ring-opening/alkynylation of cyclopropanols.

| Cyclopropanol Substrate | Ethynylbenziodoxolone | Product | Yield (%) |

| 1-Phenylcyclopropanol | 1-(Phenylethynyl)-1,2-benziodoxol-3(1H)-one | 1,5-Diphenylpent-4-yn-1-one | 81 |

| 1-Cyclohexylcyclopropanol | 1-(Phenylethynyl)-1,2-benziodoxol-3(1H)-one | 1-Cyclohexyl-5-phenylpent-4-yn-1-one | 75 |

| 1-Benzylcyclopropanol | 1-((4-Methoxyphenyl)ethynyl)-1,2-benziodoxol-3(1H)-one | 5-(4-Methoxyphenyl)-1-phenylpent-4-yn-1-one | 88 |

Data sourced from studies on related cyclopropanol derivatives.

While not extensively documented specifically for 2-pent-4-en-1-ylcyclopropanol, cyclopropanols can undergo rearrangements under acidic conditions to form allylic cations. This transformation involves the protonation of the hydroxyl group, followed by the departure of water and concomitant ring opening. The regiochemistry of the ring opening is dependent on the substitution pattern of the cyclopropane ring, with the cleavage typically occurring to form the most stable carbocation. For a 2-substituted cyclopropanol, this would likely involve cleavage of the C1-C2 bond to generate a secondary or tertiary carbocation, which can then be trapped by a nucleophile.

Transition Metal-Catalyzed Transformations of Cyclopropanols

Transition metal catalysis provides a powerful toolkit for the selective transformation of cyclopropanols into a diverse array of valuable organic molecules. vapourtec.com These catalysts can promote ring-opening reactions under mild conditions and enable the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control.

The ability of transition metals to mediate the ring-opening of cyclopropanols to form reactive intermediates has been widely exploited in the development of new carbon-carbon bond-forming reactions. organic-chemistry.orgnih.govrsc.orgthieme-connect.comnih.gov

As previously mentioned, nickel-catalyzed reactions of cyclopropanols with allylic carbonates provide an efficient route to δ,ε-unsaturated ketones. organic-chemistry.orgnih.gov This transformation is a prime example of a transition metal-catalyzed C-C bond-forming reaction proceeding via a homoenolate intermediate.

Palladium catalysts have also been shown to be effective in promoting the C-C bond cleavage of cyclopropanols. For instance, the palladium-catalyzed reaction of cyclopropanols with 1,3-diynes leads to the stereoselective synthesis of conjugated enynes. nih.gov The reaction is believed to proceed through the formation of a palladium homoenolate, which then participates in the cross-coupling with the diyne. The choice of palladium catalyst and ligands is crucial for the efficiency and selectivity of the reaction.

The following table presents data from a study on the palladium-catalyzed reaction of 1-benzylcyclopropanol with various 1,3-diynes, showcasing the scope of this C-C bond-forming reaction.

| 1,3-Diyne Substrate | Product | Yield (%) |

| 1,4-Diphenylbuta-1,3-diyne | (E)-1,6-Diphenylhex-3-en-5-yn-2-one | 82 |

| 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | (E)-1,6-Bis(4-methoxyphenyl)hex-3-en-5-yn-2-one | 78 |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | (E)-1-Phenyl-6-(trimethylsilyl)hex-3-en-5-yn-2-one | 65 |

Data sourced from a study on 1-benzylcyclopropanol.

The presence of the pentenyl group in 2-pent-4-en-1-ylcyclopropanol introduces the possibility of intramolecular reactions in the context of transition metal catalysis. For example, in a palladium-catalyzed reaction, the pendant alkene could potentially coordinate to the metal center and participate in subsequent transformations, leading to the formation of cyclic or bicyclic products. Further research is needed to explore these potential reaction pathways for this specific substrate.

Sufficient scientific literature exclusively detailing the reactivity of the specific chemical compound “2-Pent-4-en-1-ylcyclopropanol” across the full range of requested mechanistic studies is not available to construct the detailed article as outlined. The provided structure requires in-depth research findings for cross-coupling reactions, divergent reactions with alkynes, intramolecular cascades, various ring expansion and rearrangement reactions, and C-H functionalization strategies, all focused solely on this single compound.

Photoredox and Single-Electron Transfer (SET) Catalysis

Photoredox catalysis leverages visible light to initiate single-electron transfer (SET) events, providing a powerful method for generating reactive intermediates under mild conditions. nih.govnih.gov This strategy is particularly effective for the activation of donor-substituted cyclopropanes, such as 2-Pent-4-en-1-ylcyclopropanol, where the hydroxyl group serves as an intrinsic electron donor. The process is typically initiated by a photocatalyst, often an iridium or ruthenium complex, which absorbs visible light to reach a long-lived excited state. organic-chemistry.org This excited state is a potent single-electron oxidant or reductant.

In a typical oxidative quenching cycle relevant to cyclopropanol ring-opening, the photo-excited catalyst abstracts a single electron from the cyclopropanol. This SET event generates a cyclopropanol-derived radical cation. Due to the inherent ring strain and the stabilizing effect of the adjacent oxygen atom, this radical cation is prone to rapid fragmentation. This fragmentation cleaves a carbon-carbon bond within the cyclopropane ring, leading to the formation of a distonic β-carbonyl radical cation. Subsequent deprotonation yields a neutral β-keto radical, a versatile intermediate for various carbon-carbon bond-forming reactions. chimia.ch

Non-Transition Metal-Mediated and Radical Reactions

Organozinc-Promoted Ring Opening

The ring-opening of cyclopropanols can be effectively promoted by non-transition metal reagents, notably organozinc compounds. chimia.ch This method provides a regioselective pathway to α-methyl substituted ketones. chimia.ch The reaction of a cyclopropanol with a dialkylzinc reagent, such as diethylzinc (Et₂Zn), is proposed to proceed through the initial formation of a zinc alkoxide. chimia.ch

This step is analogous to the accepted mechanism of the Simmons-Smith cyclopropanation of allylic alcohols. Following the formation of the zinc alkoxide intermediate (A), a rearrangement occurs, involving the cleavage of the internal cyclopropane bond to generate a functionalized zinc homoenolate (B). chimia.ch This homoenolate can then be quenched with a proton source, such as saturated ammonium (B1175870) chloride, to yield the final ketone product. chimia.ch

The reaction can be generalized as follows:

Step 1: Formation of Zinc Alkoxide: Cyclopropanol + R₂Zn → Cyclopropyl-O-ZnR + R-H

Step 2: Ring Opening: Cyclopropyl-O-ZnR → Zinc Homoenolate

Step 3: Quenching: Zinc Homoenolate + H⁺ → α-Substituted Ketone

Experimental studies have demonstrated the efficacy of this transformation for various substituted cyclopropanols.

| Cyclopropanol Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-phenylcyclopropan-1-ol | Et₂Zn, CH₂I₂ | THF, reflux, 3h | 1-phenylbutan-2-one | chimia.ch |

| 1-(4-methoxyphenyl)cyclopropan-1-ol | Et₂Zn, CH₂I₂ | THF, reflux, 3h | 1-(4-methoxyphenyl)butan-2-one | chimia.ch |

| 1-octylcyclopropan-1-ol | Et₂Zn, CH₂I₂ | THF, reflux, 3h | undecan-3-one | chimia.ch |

Mn(III)-Mediated Radical Transformations

Manganese(III) salts, such as manganese(III) acetate (B1210297) (Mn(OAc)₃) and manganese(III) acetylacetonate (B107027) (Mn(acac)₃), are effective single-electron oxidants for initiating radical reactions with cyclopropanols. chimia.ch The mechanism commences with the one-electron oxidation of the cyclopropanol by Mn(III), which generates a manganese(II) species and an oxygen-centered radical (an oxy-radical). chimia.ch

This oxy-radical undergoes rapid β-scission of one of the internal cyclopropane C-C bonds, relieving ring strain and producing a more stable β-keto alkyl radical. chimia.ch This radical is a key intermediate that can participate in a variety of subsequent transformations. The regioselectivity of the ring-opening can be influenced by the structure of the cyclopropanol; for bicyclic systems, cleavage of the external bond can occur.

The synthetic utility of this method lies in the ability to trap the β-keto radical with various radical acceptors in tandem cyclization processes. chimia.ch For instance, reactions with vinyl azides can lead to the formation of pyridines and other nitrogen-containing heterocycles. The process involves the addition of the β-keto radical to the vinyl azide, generating an iminyl radical which then undergoes further cyclization. Similarly, trapping with N-aryl acrylamides can produce oxindoles. chimia.ch

| Radical Source | Oxidant | Radical Acceptor | Product Type | Reference |

|---|---|---|---|---|

| Cyclopropanol | Mn(acac)₃ | Biaryl Isonitrile | Phenanthridine | chimia.ch |

| Cyclopropanol | Mn(acac)₃ | N-Aryl Acrylamide | Oxindole | chimia.ch |

| Monocyclic Cyclopropanol | Mn(acac)₃ | Vinyl Azide | Pyridine | |

| Bicyclic Cyclopropanol | Mn(acac)₃ | Vinyl Azide | 2-Azabicyclo[3.3.1]non-2-en-1-ol |

Photoinduced Charge Transfer Mechanisms

Photoinduced charge transfer is a fundamental process in photochemistry where the absorption of light by a molecule leads to a spatial redistribution of electron density, creating an excited state with significant charge separation. This phenomenon is central to the reactivity of donor-acceptor systems. In the context of 2-Pent-4-en-1-ylcyclopropanol, the cyclopropanol moiety can function as an electron donor due to the presence of the oxygen lone pairs and the strained C-C bonds.

Upon absorption of a photon, the molecule transitions to an electronic excited state. In this state, an electron can be transferred from the donor portion (cyclopropanol) to an acceptor, which could be the appended pentenyl group or an external molecule. This charge transfer process can be studied and visualized using computational chemistry methods, such as time-dependent density functional theory (TD-DFT). Visualization techniques like Charge Density Difference (CDD) and Transition Density Matrix (TDM) plots can reveal the locations of the electron and hole (the region from which the electron was removed) after photoexcitation, providing a deeper understanding of the charge transfer mechanism.

This photoinduced charge separation can drastically alter the molecule's reactivity, often facilitating reactions that are inaccessible in the ground state. For a cyclopropanol, the removal of an electron from the ring system in a charge transfer event would weaken the C-C bonds, priming the molecule for ring-opening, analogous to the processes initiated by chemical oxidants or photoredox catalysts.

Synthetic Applications of Cyclopropanols As Versatile Building Blocks

Role of Cyclopropanols as Three-Carbon Synthons

Cyclopropanols, including 2-Pent-4-en-1-ylcyclopropanol, can function as three-carbon synthons in organic synthesis. This capability stems from the strained nature of the cyclopropyl (B3062369) ring, which can undergo ring-opening reactions to introduce a three-carbon unit into a target molecule. The presence of the hydroxyl group provides a handle for further functionalization, while the pentenyl side chain offers additional reaction sites.

Application in the Construction of Complex Molecular Architectures

The unique reactivity of 2-Pent-4-en-1-ylcyclopropanol makes it a valuable tool for assembling intricate molecular frameworks. evitachem.com

Total Synthesis of Natural Products and Bioactive Molecules

While specific examples of the total synthesis of natural products using 2-Pent-4-en-1-ylcyclopropanol are not extensively documented in readily available literature, the broader class of cyclopropanols is instrumental in this field. nih.gov For instance, the total synthesis of Hirsutellone B, a fungal metabolite with antituberculosis activity, showcases the utility of complex building blocks in constructing challenging molecular architectures. nih.gov The synthesis of clovan-2,9-dione, a sesquiterpene, further illustrates the power of cycloaddition strategies in natural product synthesis. pku.edu.cn

Synthesis of Substituted Carbonyl Compounds (Ketones, Aldehydes, Esters)

The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. pressbooks.pub While direct examples involving 2-Pent-4-en-1-ylcyclopropanol are not specified, general methods for oxidizing alcohols to aldehydes and ketones are well-established. ncert.nic.in Similarly, the synthesis of α-amino carbonyl compounds represents an important class of reactions for creating valuable synthetic intermediates. colab.ws The preparation of pent-2-en-1-ol can be achieved from a suitable carbonyl compound using a reducing agent like LiAlH4. doubtnut.comyoutube.com

Formation of Diverse Carbocyclic Systems (Cyclobutanones, Cyclopentenes, Cyclopentenols, Cyclohexenones, Cycloheptanes)

The reactivity of the pentenyl side chain in 2-Pent-4-en-1-ylcyclopropanol can be exploited to construct various carbocyclic systems. For example, the related compound 2-(Pent-4-en-1-yl)cyclohexane-1,3-dione demonstrates the incorporation of a pentenyl-containing moiety into a cyclic structure. nih.gov

Synthesis of Heterocyclic Compounds (e.g., Lactones, Pyridines, Azabicycles)

The synthesis of heterocyclic compounds is a significant area of organic chemistry, with applications in medicinal chemistry and materials science. biust.ac.bwnih.govclockss.orgrsc.orgresearchgate.net While direct syntheses using 2-Pent-4-en-1-ylcyclopropanol are not explicitly detailed, the functional groups present in the molecule could potentially be utilized in cyclization reactions to form various heterocycles. For instance, the alcohol could be a precursor to lactones, and the alkene could participate in cycloaddition reactions.

Development of Novel Reaction Pathways and Methodologies

The unique structural and reactive properties of molecules like 2-Pent-4-en-1-ylcyclopropanol can drive the development of new synthetic methods. nih.gov The exploration of cascade reactions and chemoselective transformations in the synthesis of complex molecules like hirsutellone B highlights the ongoing innovation in this field. nih.gov

Future Perspectives in Cyclopropanol Chemistry

Advancements in Asymmetric Synthesis of Complex Cyclopropanol (B106826) Derivatives

The generation of chiral cyclopropanols is a critical goal in organic synthesis due to their role as versatile building blocks for bioactive molecules. rsc.orgwpmucdn.comacs.org Significant progress is being made in the asymmetric synthesis of complex cyclopropanol derivatives, moving beyond traditional methods to more sophisticated catalytic approaches.

Key strategies for preparing enantioenriched cyclopropanols include the cyclopropanation of alkenes with carbenes (like the Simmons-Smith reaction), the Kulinkovich reaction involving titanium(IV) TADDOLate complexes, and addition reactions to cyclopropenes. rsc.org Catalytic asymmetric Simmons-Smith cyclopropanation of silyl (B83357) enol ethers, for instance, has been achieved using dipeptide ligands, yielding optically active products with up to 96% enantiomeric excess (ee). nih.gov

Recent breakthroughs include:

Biocatalysis: Engineered enzymes, such as dehaloperoxidase from Amphitrite ornata, have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters, producing cyclopropanol derivatives with exceptional diastereo- and enantioselectivity (up to 99.5:0.5 dr and er). wpmucdn.comacs.org

Copper-Catalyzed Carbomagnesiation: The enantioselective copper-catalyzed carbomagnesiation of unfunctionalized cyclopropenes, followed by oxidation, provides polysubstituted cyclopropanols as single diastereoisomers with high enantiomeric ratios. beilstein-journals.orgd-nb.info

Kinetic Resolution: While limited by a 50% theoretical maximum yield, kinetic resolution of racemic cyclopropanols using zinc-based catalytic systems has been demonstrated, achieving enantiomeric excesses up to 84%. rsc.org

Metal-Bound Radical Intermediates: The use of metal catalysts to generate metal-bound radicals from cyclopropanols offers a promising avenue for designing stereoselective reactions by incorporating auxiliary ligands. rsc.org

These advancements are crucial for overcoming challenges like limited enantioselectivity and substrate scope that can hinder the application of chiral catalysts in cyclopropanol synthesis. rsc.org

Emerging Catalytic Strategies and Sustainable Approaches

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient catalytic systems. In cyclopropanol chemistry, this translates to exploring earth-abundant metal catalysts and novel activation strategies.

Cobalt Catalysis: Cobalt-diphosphine catalysts have been shown to promote divergent ring-opening coupling reactions between cyclopropanols and internal alkynes. rsc.org Depending on the solvent, these reactions can selectively yield either β-alkenyl ketones or multisubstituted cyclopentenols, likely proceeding through a common cobalt homoenolate intermediate. rsc.orgresearchgate.net

Copper Catalysis: Copper catalysts are effective in various cyclopropanol ring-opening cross-coupling reactions. nih.gov They are particularly useful for reducing the formation of α,β-unsaturated enone byproducts, a common issue with palladium catalysts, because copper is less prone to β-hydride elimination. nih.gov

Manganese Catalysis: Computational studies have revealed that Mn(acac)₃ can catalyze reactions involving cyclopropanols through a metal-bound radical mechanism, which is more energetically favorable than a free radical pathway. rsc.org This opens new possibilities for redox-neutral radical catalysis. rsc.org

Biocatalysis: As mentioned previously, repurposed heme-containing proteins and enzymes are emerging as powerful biocatalysts for abiological carbene transfer reactions, offering high chemo- and stereoselectivity under mild conditions. wpmucdn.comacs.org This biocatalytic approach provides a sustainable alternative to traditional transition metal catalysts for synthesizing cyclopropanol motifs. wpmucdn.comacs.org

Titanium Catalysis: The Kulinkovich reaction, which uses titanium alkoxides to convert carboxylic esters into 1-substituted cyclopropanols, remains a foundational method. thieme-connect.com Titanium-catalyzed processes also allow for the synthesis of cyclopropanols from carboxylic acids, esters, and amides with terminal alkenes. researchgate.net

These emerging strategies highlight a shift towards more versatile and environmentally benign methods for synthesizing and functionalizing cyclopropanols.

Continued Exploration of Intramolecular Cyclizations and Cascade Reactions involving Alkenyl Cyclopropanols

Alkenyl cyclopropanols, such as 2-pent-4-en-1-ylcyclopropanol, are ideal substrates for intramolecular reactions due to the proximity of a reactive alkene to the strained cyclopropane (B1198618) ring. These reactions can rapidly build molecular complexity, forming bicyclic and polycyclic systems.

One powerful strategy is the intramolecular [1 + 4 + 1] cycloaddition. nih.gov This two-step procedure can involve the cyclization of a dienyl ketone to form an alkenyl cyclopropane, which then undergoes an iron-mediated cyclocarbonylation to construct a bicyclic enone with high diastereocontrol. nih.gov This approach is complementary to the well-established intramolecular Diels-Alder reaction for building complex ring systems. nih.gov

Furthermore, cascade reactions initiated by the ring-opening of cyclopropanols are a fertile ground for discovery. For example, silver-catalyzed treatment of a β-functionalized cyclopropanol can induce a β-scission of a C-C bond, followed by an oxidative radical cyclization onto a nearby aromatic ring to form dihydronaphthalene derivatives. acs.org Similarly, cobalt-catalyzed reactions of cyclopropanols with alkynes can lead to a [3+2] annulation, forming cyclopentenols through a cascade involving ring-opening, alkyne insertion, and intramolecular carbonyl addition. rsc.orgresearchgate.net The intramolecular cyclization of (o-isocyanoarylmethylidene)cyclopropanes catalyzed by silver(I) also demonstrates the potential for complex heterocyclic synthesis initiated by activation of the cyclopropane moiety. colab.ws

Integration of Computational Chemistry for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of cyclopropane reactions. researchgate.net By modeling reaction pathways and transition states, researchers can gain insights that guide experimental design.

Key areas where computation is making an impact include:

Mechanism Elucidation: DFT calculations have been used to compare the energetics of different proposed mechanisms. For instance, in Mn(III)-catalyzed cyclopropanol reactions, computations showed that a metal-bound radical mechanism is significantly more favorable than a free radical pathway. rsc.org Similarly, studies on Brønsted acid-catalyzed cycloadditions of spirocyclopropanes have detailed a three-stage process involving activation, nucleophilic attack, and product formation. nih.gov

Stereoselectivity Prediction: The origin of stereoselectivity can be uncovered by analyzing the transition states of competing reaction pathways. nih.gov In rhodium-catalyzed cyclopropanations, the relative energies of different alkene approach trajectories (end-on vs. side-on) were calculated, explaining the observed diastereomeric ratios. acs.org This predictive power allows for the rational design of chiral ligands and catalysts to achieve desired stereochemical outcomes. rsc.org

Reactivity Analysis: Conceptual DFT can be used to analyze the reactivity of substrates. In one study, reactivity indices were used to conclude that electron-rich aldehydes are more nucleophilic and thus more favorable for cycloaddition reactions with donor-acceptor cyclopropanes. nih.gov

The synergy between computational and experimental chemistry accelerates the development of new reactions and optimizes existing ones, making it possible to design more efficient and selective syntheses of complex cyclopropanol derivatives. nih.govnih.gov

Potential for Diversification of Carbon Skeletons and Functional Group Interconversions

Cyclopropanols are highly valued as versatile three-carbon synthons because their high ring strain facilitates selective carbon-carbon bond cleavage, enabling a wide range of transformations. nih.govresearchgate.net This reactivity allows for the construction of diverse carbon skeletons and the introduction of various functional groups.

The ring-opening of cyclopropanols can proceed through several distinct pathways, including homoenolate chemistry, β-keto radical formation, and acid-catalyzed cleavage, providing access to β-substituted ketones. nih.govnih.gov

Homoenolate Chemistry: Metal-catalyzed ring-opening generates metal homoenolates, which are key intermediates in reactions such as cobalt-catalyzed couplings with alkynes and zinc-catalyzed β-allylations. researchgate.netacs.org

Cross-Coupling Reactions: The development of copper-catalyzed cross-coupling reactions has enabled the synthesis of all-carbon quaternary centers in gem-difluorinated cyclopropanes, showcasing the potential to build highly substituted and functionalized small rings. researchgate.net

Skeletal Editing: In a broader context, the manipulation of core molecular structures is a key goal in medicinal chemistry. Strategies for inserting or deleting atoms to reshape molecular architectures are highly sought after. ethz.ch While not yet demonstrated specifically with cyclopropanols, the concept of skeletal editing to diversify scaffolds is a major frontier where the unique reactivity of strained rings could be exploited. ethz.ch

The ability to transform the cyclopropanol motif into a variety of other functional groups and carbon frameworks underscores its importance as a synthetic building block for creating novel and complex molecules. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Pent-4-en-1-ylcyclopropanol | C₈H₁₄O |

| Ethyl Diazoacetate | C₄H₆N₂O₂ |

| Diazoacetonitrile | C₂HN₃ |

| 5-Chloropentene | C₅H₉Cl |

| Diazoacetone | C₃H₄N₂O |

| 2-Bromo-2,2-dialkyl esters | Varies |

| Ethylmagnesium bromide | C₂H₅BrMg |

| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti |

| Tetrabutylammonium fluoride | C₁₆H₃₆FN |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.